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Abstract

Antiarol rutinoside, a naturally occurring phenolic glycoside, has emerged as a compound of
interest in the field of pharmacology. Primarily isolated from the bark of Pinus yunnanensis, with
presence also noted in Mallotus microcarpus and Antiaris africana, this molecule possesses a
unique chemical structure that suggests a range of biological activities. This technical guide
provides a comprehensive review of the current, albeit limited, scientific literature on antiarol
rutinoside. It details its physicochemical properties and delves into its potential therapeutic
applications by drawing parallels with structurally similar flavonoid rutinosides. This paper aims
to serve as a foundational resource for researchers and professionals in drug development by
summarizing existing knowledge and identifying key areas for future investigation. Due to the
nascent stage of research on this specific compound, this review extrapolates potential
mechanisms and quantitative data from closely related molecules to illustrate its therapeutic
promise, while clearly indicating the need for direct empirical validation.

Introduction

Antiarol rutinoside (CAS No. 261351-23-9) is a flavonoid glycoside with the molecular formula
C21H32013 and a molecular weight of 492.47 g/mol .[1][2] Its structure features a substituted
aromatic core linked to a rutinose sugar moiety. Flavonoid rutinosides as a class are known to
exhibit a variety of pharmacological effects, including antioxidant, anti-inflammatory,
antimicrobial, and cytotoxic activities. While direct research on antiarol rutinoside is sparse,
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the body of evidence for related compounds suggests that it may hold significant therapeutic
potential. This guide will synthesize the available information and provide a framework for its
further exploration.

Physicochemical Properties

A summary of the key physicochemical properties of antiarol rutinoside is presented in Table
1. This data is essential for its handling, formulation, and for the design of future
pharmacological studies.

Property Value Reference
Molecular Formula C21H32013 [1112]
Molecular Weight 492.47 g/mol [1][2]

CAS Number 261351-23-9 [1]

Pinus yunnanensis (bark),
Natural Sources Mallotus microcarpus, Antiaris [3]

africana

Table 1: Physicochemical Properties of Antiarol Rutinoside

Potential Biological Activities and Mechanisms of
Action

Direct experimental data on the biological activities of antiarol rutinoside is not extensively
available in the current literature. However, based on the well-documented activities of
structurally similar flavonoid rutinosides, such as kaempferol-3-O-rutinoside and quercetin-3-O-
rutinoside (rutin), we can infer its potential pharmacological profile.

Anti-inflammatory Activity

Flavonoid rutinosides are known to possess potent anti-inflammatory properties. This activity is
often mediated through the inhibition of key inflammatory pathways.

Signaling Pathway:
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A likely mechanism of action for the anti-inflammatory effects of antiarol rutinoside involves
the downregulation of the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein
Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide
(LPS), these pathways become activated, leading to the production of pro-inflammatory
mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-a), and interleukin-6 (IL-
6). Flavonoid rutinosides have been shown to inhibit the phosphorylation of key proteins in
these pathways, thereby reducing the inflammatory cascade.
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Figure 1: Inferred anti-inflammatory signaling pathway of antiarol rutinoside.

Quantitative Data from Related Compounds:
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The following table summarizes the inhibitory effects of related flavonoid rutinosides on nitric
oxide (NO) production, a key inflammatory mediator.

Compound Cell Line Stimulant ICso0 (UM) Reference

Kaempferol-3-O-
o RAW 264.7 LPS ~20 [4]
rutinoside

Quercetin-3-0O-

o _ RAW 264.7 LPS >100 [4]
rutinoside (Rutin)

Table 2: Inhibitory Concentration (ICso) of Related Flavonoid Rutinosides on NO Production

Cytotoxic Activity

Several flavonoid glycosides have demonstrated cytotoxic activity against various cancer cell
lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell
death).

Signaling Pathway:

Apoptosis can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor)
pathways, both of which converge on the activation of caspases, a family of proteases that
execute cell death. Flavonoids can induce apoptosis by modulating the expression of Bcl-2
family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent
caspase activation.
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Figure 2: Inferred apoptotic signaling pathway of antiarol rutinoside.

Quantitative Data from Related Compounds:
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The cytotoxic potential of flavonoids is typically quantified by their half-maximal inhibitory
concentration (ICso) against cancer cell lines.

Compound Cell Line ICs0 (M) Reference
Hesperetin (aglycone )
o HL-60 (Leukemia) ~25 [2]
of a rutinoside)
Naringenin (aglycone )
HL-60 (Leukemia) ~50 [2]

of a rutinoside)

Table 3: Cytotoxic Activity (ICso) of Structurally Related Flavonoid Aglycones

Antioxidant Activity

The phenolic structure of antiarol rutinoside suggests inherent antioxidant properties.
Antioxidants can neutralize harmful free radicals, thereby mitigating oxidative stress, which is
implicated in numerous chronic diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to assess antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH)
assay.

e Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in
methanol.

o Sample preparation: Antiarol rutinoside is dissolved in a suitable solvent (e.g., methanol or
DMSO) to prepare a series of concentrations.

» Reaction: The sample solutions are mixed with the DPPH solution in a 96-well plate or
cuvettes.

 Incubation: The mixture is incubated in the dark at room temperature for a specified period
(e.g., 30 minutes).

» Measurement: The absorbance of the solution is measured at a specific wavelength
(typically around 517 nm) using a spectrophotometer.
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e Calculation: The percentage of DPPH radical scavenging activity is calculated using the
formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the
absorbance of the DPPH solution without the sample, and A_sample is the absorbance of
the DPPH solution with the sample.

e |Cso determination: The ICso value, the concentration of the sample required to scavenge
50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the
sample concentration.

Antimicrobial Activity

Flavonoids have been reported to exhibit activity against a range of bacteria and fungi. The
mechanism of action can involve the disruption of microbial cell membranes, inhibition of
nucleic acid synthesis, or interference with metabolic pathways.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth
of a microorganism.

e Microorganism preparation: A standardized inoculum of the test microorganism (e.g.,
bacteria or fungi) is prepared in a suitable growth medium.

e Sample preparation: A serial dilution of antiarol rutinoside is prepared in the growth
medium in a 96-well microtiter plate.

 Inoculation: Each well is inoculated with the standardized microbial suspension.

¢ Incubation: The plate is incubated under appropriate conditions (temperature, time) for the
growth of the microorganism.

o Observation: The wells are visually inspected for turbidity, indicating microbial growth. The
MIC is determined as the lowest concentration of the compound at which no visible growth is
observed.

Quantitative Data from Related Compounds:

© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://www.benchchem.com/product/b569008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Compound Class Microorganism MIC (pg/mL) Reference
Chalcones (Flavonoid Staphylococcus
31.25-125 [5]
precursors) aureus
Rhein Staphylococcus
_ 7.8-31.25 [6]
(Anthraquinone) aureus

Table 4: Minimum Inhibitory Concentration (MIC) of Related Compound Classes

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of antiarol rutinoside are
not readily available. However, a general workflow can be constructed based on standard
phytochemical procedures for flavonoid glycosides.
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Figure 3: General experimental workflow for the isolation of antiarol rutinoside.

Extraction and Isolation
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e Plant Material Preparation: The bark of Pinus yunnanensis is collected, dried, and ground
into a fine powder.

» Extraction: The powdered plant material is extracted with a suitable solvent, such as ethanol
or methanol, at room temperature for an extended period (e.g., several days) with occasional
agitation. This process is typically repeated multiple times to ensure complete extraction.

e Concentration: The combined extracts are filtered, and the solvent is removed under reduced
pressure using a rotary evaporator to yield a crude extract.

o Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned
with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step
separates compounds based on their polarity. Antiarol rutinoside, being a glycoside, is
expected to be enriched in the more polar fractions (e.g., ethyl acetate or n-butanol).

o Chromatographic Separation: The enriched fraction is subjected to various chromatographic
techniques for further purification. This may include open column chromatography on silica
gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography
(HPLC) to isolate the pure compound.

Structural Characterization

The structure of the isolated antiarol rutinoside is elucidated using a combination of
spectroscopic techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H-NMR and 3C-NMR, along with 2D-
NMR experiments (e.g., COSY, HSQC, HMBC), provide detailed information about the
connectivity of atoms and the overall structure of the molecule.

e Mass Spectrometry (MS): Techniques such as Electrospray lonization Mass Spectrometry
(ESI-MS) are used to determine the molecular weight and fragmentation pattern of the
compound, confirming its elemental composition.

« Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in
the molecule.
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» Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about
the electronic transitions within the molecule, which is characteristic of the flavonoid
chromophore.

Future Directions and Conclusion

The current body of scientific literature on antiarol rutinoside is limited, presenting a
significant opportunity for further research. While its chemical structure and natural sources
have been identified, a thorough investigation into its pharmacological properties is warranted.

Key areas for future research include:

o Comprehensive Biological Screening: Systematic in vitro and in vivo studies are needed to
definitively establish the antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities
of pure antiarol rutinoside.

» Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling
pathways modulated by antiarol rutinoside is crucial for understanding its therapeutic
potential.

o Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution,
metabolism, excretion (ADME), and toxicity of antiarol rutinoside are essential for its
development as a potential therapeutic agent.

¢ Synthetic and Analogue Studies: The development of efficient synthetic routes to antiarol
rutinoside and the creation of structural analogues could lead to the discovery of
compounds with enhanced potency and improved pharmacokinetic properties.

In conclusion, antiarol rutinoside represents a promising natural product for drug discovery.
By leveraging the knowledge of related flavonoid rutinosides and conducting rigorous scientific
investigation, the full therapeutic potential of this compound can be unlocked. This technical
guide serves as a starting point to stimulate and guide these future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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